Cas no 84499-73-0 ((S)-1-4-(Trifluoromethyl)phenylethylamine)

(S)-1-4-(Trifluoromethyl)phenylethylamine structure
84499-73-0 structure
Product Name:(S)-1-4-(Trifluoromethyl)phenylethylamine
CAS-nummer:84499-73-0
MF:C9H10F3N
MW:189.177612781525
MDL:MFCD03093009
CID:60711
PubChem ID:2779052
Update Time:2024-10-26

(S)-1-4-(Trifluoromethyl)phenylethylamine Chemische en fysische eigenschappen

Naam en identificatie

    • (S)-1-(4-(Trifluoromethyl)phenyl)ethanamine
    • (1S)-1-[4-(Trifluoromethyl)phenyl]ethylamine
    • (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine
    • Benzenemethanamine,a-methyl-4-(trifluoromethyl)-,(S)-
    • [(S)-1-[4-(Trifluoromethyl)phenyl]ethyl]amine
    • EN300-82560
    • CS-B0008
    • Y10214
    • DTXSID10381251
    • 84499-73-0
    • AKOS015840100
    • A840820
    • PS-8411
    • AKOS010400805
    • AC-26381
    • GUMZDWPMXGQNBG-LURJTMIESA-N
    • (S)-alpha-Methyl-4-(trifluoromethyl)benzylamine
    • SCHEMBL335039
    • (1S)-1-[4-(trifluoromethyl)phenyl]ethan-1-amine
    • MFCD03093009
    • (s)-1-(4-(trifluoromethyl)phenyl)ethylamine
    • (1S)-1-[4-(trifluoromethyl)phenyl]ethanamine
    • (αS)-α-Methyl-4-(trifluoromethyl)benzenemethanamine (ACI)
    • Benzenemethanamine, α-methyl-4-(trifluoromethyl)-, (S)- (ZCI)
    • (S)-1-(4-(trifluoromethyl)phenyl)ethan-1-amine
    • (S)-1-4-(Trifluoromethyl)phenylethylamine
    • MDL: MFCD03093009
    • Inchi: 1S/C9H10F3N/c1-6(13)7-2-4-8(5-3-7)9(10,11)12/h2-6H,13H2,1H3/t6-/m0/s1
    • InChI-sleutel: GUMZDWPMXGQNBG-LURJTMIESA-N
    • LACHT: C(C1C=CC([C@@H](N)C)=CC=1)(F)(F)F

Berekende eigenschappen

  • Exacte massa: 189.077
  • Monoisotopische massa: 189.077
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 13
  • Aantal draaibare bindingen: 2
  • Complexiteit: 159
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 1
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 26A^2
  • XLogP3: 2.1

Experimentele eigenschappen

  • Dichtheid: 1.624
  • Kookpunt: 149.6°C at 760 mmHg
  • Vlampunt: 52.3°C
  • Brekindex: 1.285
  • PSA: 26.02000
  • LogboekP: 3.42540

(S)-1-4-(Trifluoromethyl)phenylethylamine Beveiligingsinformatie

  • Gevaarverklaring: Irritant
  • Identificatie van gevaarlijk materiaal: Xi

(S)-1-4-(Trifluoromethyl)phenylethylamine Prijsmeer >>

Gerelateerde categorieën No. Product Name Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
Fluorochem
215177-250mg
S)-1-(4-(Trifluoromethyl)phenyl)ethanamine
84499-73-0 95%
250mg
£129.00 2022-03-01
Fluorochem
215177-1g
S)-1-(4-(Trifluoromethyl)phenyl)ethanamine
84499-73-0 95%
1g
£321.00 2022-03-01
Fluorochem
215177-5g
S)-1-(4-(Trifluoromethyl)phenyl)ethanamine
84499-73-0 95%
5g
£1177.00 2022-03-01
Chemenu
CM280742-1g
(S)-1-(4-(Trifluoromethyl)phenyl)ethanamine
84499-73-0 95%
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$487 2021-06-16
Alichem
A019118912-1g
(S)-1-(4-(Trifluoromethyl)phenyl)ethanamine
84499-73-0 95%
1g
$521.00 2023-08-31
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB04722-25g
(1S)-1-[4-(trifluoromethyl)phenyl]ethanamine
84499-73-0 97%
25g
$1650 2023-09-07
Apollo Scientific
PC0601-250mg
(1S)-1-[4-(Trifluoromethyl)phenyl]ethylamine
84499-73-0 98%
250mg
£40.00 2025-02-19
Apollo Scientific
PC0601-1g
(1S)-1-[4-(Trifluoromethyl)phenyl]ethylamine
84499-73-0 98%
1g
£145.00 2025-02-19
Chemenu
CM280742-1g
(S)-1-(4-(Trifluoromethyl)phenyl)ethanamine
84499-73-0 95%
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$487 2022-06-10
TRC
T899355-25mg
(S)-1-[4-(Trifluoromethyl)phenyl]ethylamine
84499-73-0
25mg
$ 50.00 2022-06-02

(S)-1-4-(Trifluoromethyl)phenylethylamine Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Reagents: Isopropylamine Catalysts: Diamine aminotransferase Solvents: Dimethyl sulfoxide ,  Water ;  24 h, pH 7.5, 30 °C
Referentie
One-Pot Chemoenzymatic Conversion of Alkynes to Chiral Amines
Mathew, Sam; et al, ACS Catalysis, 2021, 11(20), 12565-12569

Productiemethode 2

Reactievoorwaarden
1.1 Solvents: Pyridine ;  16 h, rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Ammonia
3.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  16 h, rt
4.1 Reagents: Hydrogen bromide Solvents: Water ;  reflux
Referentie
α-Methylation at benzylic fragment of N-aryl-N'-benzyl ureas provides TRPV1 antagonists with better pharmacokinetic properties and higher efficacy in inflammatory pain model
Gomtsyan, Arthur; et al, Bioorganic & Medicinal Chemistry Letters, 2007, 17(14), 3894-3899

Productiemethode 3

Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  12 h, 0.5 MPa, 60 °C
Referentie
Highly Regioselective Hydrogenolysis of Bis(α-methylbenzyl)amine Derivatives Affected by the Trifluoromethyl Substituent on the Aromatic Ring
Kanai, Masatomi; et al, Organic Letters, 2003, 5(7), 1007-1010

Productiemethode 4

Reactievoorwaarden
1.1 Reagents: Hydrogen bromide Solvents: Water ;  reflux
Referentie
α-Methylation at benzylic fragment of N-aryl-N'-benzyl ureas provides TRPV1 antagonists with better pharmacokinetic properties and higher efficacy in inflammatory pain model
Gomtsyan, Arthur; et al, Bioorganic & Medicinal Chemistry Letters, 2007, 17(14), 3894-3899

Productiemethode 5

Reactievoorwaarden
1.1 Reagents: Hydrogen bromide Solvents: Water ;  24 h, reflux
Referentie
Trading N and O. Part 3: Synthesis of 1,2,3,4-tetrahydroisoquinolines from α-hydroxy-β-amino esters
Davies, Stephen G.; et al, Tetrahedron, 2016, 72(17), 2139-2163

Productiemethode 6

Reactievoorwaarden
1.1 Catalysts: Gold(I) chloride Solvents: Dimethyl sulfoxide ,  Water ;  18 - 24 h, 60 °C
1.2 Reagents: Isopropylamine Catalysts: Diamine aminotransferase Solvents: Dimethyl sulfoxide ,  Water ;  24 h, pH 7.5, 30 °C
Referentie
One-Pot Chemoenzymatic Conversion of Alkynes to Chiral Amines
Mathew, Sam; et al, ACS Catalysis, 2021, 11(20), 12565-12569

Productiemethode 7

Reactievoorwaarden
1.1 Reagents: Isopropylamine Catalysts: Pyridoxal 5′-phosphate ,  Omega transaminase Solvents: Dimethyl sulfoxide ,  Water ;  24 h, pH 7.5, 30 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
Referentie
Stereoselective amination of racemic sec-alcohols through sequential application of laccases and transaminases
Martinez-Montero, Lia; et al, Green Chemistry, 2017, 19(2), 474-480

Productiemethode 8

Reactievoorwaarden
1.1 Reagents: Titanium isopropoxide ,  Ammonia Solvents: Ethanol ;  6 h, rt
1.2 Reagents: Sodium borohydride ;  0 °C; 3 h, rt
2.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0 °C; 16 h, rt
3.1 Reagents: Hydrogen bromide Solvents: Water ;  24 h, reflux
Referentie
Trading N and O. Part 3: Synthesis of 1,2,3,4-tetrahydroisoquinolines from α-hydroxy-β-amino esters
Davies, Stephen G.; et al, Tetrahedron, 2016, 72(17), 2139-2163

Productiemethode 9

Reactievoorwaarden
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0 °C; 16 h, rt
2.1 Reagents: Hydrogen bromide Solvents: Water ;  24 h, reflux
Referentie
Trading N and O. Part 3: Synthesis of 1,2,3,4-tetrahydroisoquinolines from α-hydroxy-β-amino esters
Davies, Stephen G.; et al, Tetrahedron, 2016, 72(17), 2139-2163

Productiemethode 10

Reactievoorwaarden
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  16 h, rt
2.1 Reagents: Hydrogen bromide Solvents: Water ;  reflux
Referentie
α-Methylation at benzylic fragment of N-aryl-N'-benzyl ureas provides TRPV1 antagonists with better pharmacokinetic properties and higher efficacy in inflammatory pain model
Gomtsyan, Arthur; et al, Bioorganic & Medicinal Chemistry Letters, 2007, 17(14), 3894-3899

Productiemethode 11

Reactievoorwaarden
1.1 Reagents: Oxygen Catalysts: Tempo ,  Laccase Solvents: tert-Butyl methyl ether ,  Water ;  16 h, pH 5, 30 °C
1.2 Reagents: Isopropylamine Catalysts: Pyridoxal 5′-phosphate ,  Omega transaminase Solvents: Dimethyl sulfoxide ,  Water ;  24 h, pH 9, 30 °C
1.3 Reagents: Sodium hydroxide Solvents: Water
2.1 Reagents: Isopropylamine Catalysts: Pyridoxal 5′-phosphate ,  Omega transaminase Solvents: Dimethyl sulfoxide ,  Water ;  24 h, pH 7.5, 30 °C
2.2 Reagents: Sodium hydroxide Solvents: Water
Referentie
Stereoselective amination of racemic sec-alcohols through sequential application of laccases and transaminases
Martinez-Montero, Lia; et al, Green Chemistry, 2017, 19(2), 474-480

Productiemethode 12

Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Ammonia
2.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  16 h, rt
3.1 Reagents: Hydrogen bromide Solvents: Water ;  reflux
Referentie
α-Methylation at benzylic fragment of N-aryl-N'-benzyl ureas provides TRPV1 antagonists with better pharmacokinetic properties and higher efficacy in inflammatory pain model
Gomtsyan, Arthur; et al, Bioorganic & Medicinal Chemistry Letters, 2007, 17(14), 3894-3899

(S)-1-4-(Trifluoromethyl)phenylethylamine Raw materials

(S)-1-4-(Trifluoromethyl)phenylethylamine Preparation Products

(S)-1-4-(Trifluoromethyl)phenylethylamine Leveranciers

Amadis Chemical Company Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
(CAS:84499-73-0)(S)-1-4-(Trifluoromethyl)phenylethylamine
Ordernummer:A840820
Voorraadstatus:in Stock
Hoeveelheid:1g/5g
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Friday, 30 August 2024 06:51
Prijs ($):218.0/895.0
E-mail:sales@amadischem.com

(S)-1-4-(Trifluoromethyl)phenylethylamine Gerelateerde literatuur

Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:84499-73-0)(S)-1-4-(Trifluoromethyl)phenylethylamine
A840820
Zuiverheid:99%/99%
Hoeveelheid:1g/5g
Prijs ($):218.0/895.0
E-mail